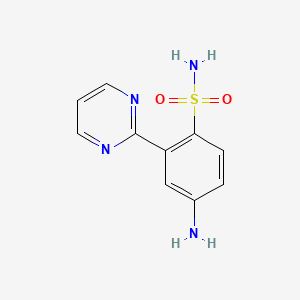

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

88125-26-2 |

|---|---|

Molecular Formula |

C10H10N4O2S |

Molecular Weight |

250.28 g/mol |

IUPAC Name |

4-amino-2-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H10N4O2S/c11-7-2-3-9(17(12,15)16)8(6-7)10-13-4-1-5-14-10/h1-6H,11H2,(H2,12,15,16) |

InChI Key |

MCJRZCPIMARICL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=C(C=CC(=C2)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation and Pyrimidine Coupling

One common approach starts with 4-aminobenzenesulfonamide as the sulfonamide core. The pyrimidin-2-yl substituent is introduced by reaction with pyrimidine derivatives under conditions that promote nucleophilic aromatic substitution or coupling.

Stepwise imine formation and reduction : A method reported for related sulfonamide derivatives involves preforming an imine intermediate between the amino group of the sulfonamide and an aldehyde derivative of the heterocycle, followed by reduction with sodium borohydride to yield the desired amine-substituted product. This method ensures higher yields and purity compared to direct reductive amination with sodium triacetoxyborohydride, which often gives poor conversion.

Buchwald–Hartwig coupling : For analogues where direct reductive amination is inefficient, palladium-catalyzed amination (Buchwald–Hartwig coupling) of 4-bromo-substituted sulfonamides with heteroaryl amines (such as pyrimidin-2-yl amines) is employed. This method allows for the introduction of the pyrimidine ring under mild conditions with good functional group tolerance.

Synthesis from Sulfadiazine and Pyrimidine Precursors

Sulfadiazine, a known sulfonamide containing a pyrimidine ring, can serve as a starting material or intermediate for synthesizing 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide derivatives.

Reaction of sulfadiazine with substituted benzaldehydes under reflux in ethanol leads to Schiff base formation, which upon reduction yields the target sulfonamide derivatives.

The reaction progress is monitored by thin-layer chromatography (TLC), and purification is typically achieved by recrystallization or chromatographic methods.

Pyrimidine Ring Construction via Formylaminopropionitrile and Acetamidine

A more fundamental approach to constructing the pyrimidine moiety involves the reaction of α-formyl-β-formylaminopropionitrile salts with acetamidine hydrochloride in suitable solvents. This method is part of the pyrimidine synthesis route used in thiamin analogues and can be adapted for preparing pyrimidinyl sulfonamides.

The reaction proceeds through cyclization to form the pyrimidine ring, which can then be functionalized to attach the sulfonamide group.

Lewis acid catalysts such as transition metal salts (Fe, Co, Ni, Cu, Zn) can be employed to improve yields and selectivity.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination via imine | 4-Aminobenzenesulfonamide + pyrimidine aldehyde | Reflux in ethanol, imine formation overnight, NaBH4 reduction | High yield, mild conditions | Requires preformation of imine |

| Buchwald–Hartwig coupling | 4-Bromo-N-(heteroaryl)benzenesulfonamide + pyrimidin-2-yl amine | Pd catalyst, base, moderate temperature | Good for sterically hindered substrates | Requires Pd catalyst, cost |

| Sulfadiazine condensation | Sulfadiazine + substituted benzaldehydes | Reflux in ethanol, TLC monitoring | Uses commercially available sulfadiazine | Limited to derivatives of sulfadiazine |

| Pyrimidine ring synthesis | α-Formyl-β-formylaminopropionitrile salt + acetamidine hydrochloride | Lewis acid catalysis, solvent reaction | Direct pyrimidine ring formation | Multi-step, requires purification |

Research Findings and Notes

The reductive amination method with preformed imines is preferred for synthesizing analogues with various substitutions on the pyrimidine or benzene rings, as it provides better control over product formation and purity.

Buchwald–Hartwig coupling expands the scope of accessible derivatives, especially when direct reductive amination is inefficient or fails due to steric or electronic factors.

The pyrimidine ring synthesis from formylaminopropionitrile and acetamidine salts is a robust method for constructing the heterocyclic core but requires subsequent functionalization to introduce the sulfonamide moiety.

Analytical techniques such as IR, ^1H NMR, and ^13C NMR spectroscopy, as well as X-ray crystallography, are routinely used to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The amino group on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Sulfadiazine has been widely recognized for its antimicrobial properties, particularly against a range of bacteria and protozoa. It acts by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction.

- Efficacy Against Pathogens : Research indicates that sulfadiazine exhibits inhibitory effects on sensitive bacteria including Staphylococcus aureus and Escherichia coli, as well as protozoa like Toxoplasma gondii and Plasmodium species responsible for malaria .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfadiazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Mechanisms of Action : The anticancer activity is attributed to several factors, including inhibition of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. For instance, specific derivatives have demonstrated selective inhibition against carbonic anhydrase IX, a target in cancer therapy .

Crystallographic Studies

Understanding the crystal structure of 4-amino-2-(pyrimidin-2-yl)benzenesulfonamide has provided insights into its interactions at the molecular level.

- Crystal Formation : Crystallization studies reveal that sulfadiazine can form stable crystal structures under controlled conditions, which can enhance its solubility and bioavailability .

Molecular Docking

Molecular docking studies have been employed to predict the binding affinity of sulfadiazine to various biological targets.

- Targeting Mycobacterium tuberculosis : A study demonstrated that sulfadiazine derivatives exhibit strong docking scores against nicotinate mononucleotide adeny

Mechanism of Action

The primary mechanism of action of 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid in bacteria . By blocking this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial DNA synthesis and ultimately, bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides

4-Amino-2-(trifluoromethyl)benzenesulfonamide (CAS 363-93-9)

- Structural Difference : Replaces the pyrimidin-2-yl group with a trifluoromethyl (-CF₃) group.

- Limited biological data are available, but fluorinated analogs often exhibit improved metabolic stability .

4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 294889-56-8)

- Structural Difference : A pyridin-2-ylmethyl group replaces the pyrimidin-2-yl substituent.

- Impact : The pyridine ring introduces a basic nitrogen, altering electronic properties and binding affinity. This modification may reduce specificity for DHPS compared to the pyrimidine-containing parent compound .

Schiff Base Derivatives

Several Schiff base analogs of 4-amino-2-(pyrimidin-2-yl)benzenesulfonamide have been synthesized by condensing the amino group with aldehydes (e.g., salicylaldehyde derivatives). Key examples include:

4-[(2-Hydroxy-5-methylbenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide (2g)

- Activity : Exhibited a MIC of 31.25 µM against Staphylococcus aureus (MRSA), with enhanced activity attributed to the 3,5-dihalogen substitution pattern .

- Comparison : The methyl and hydroxyl groups improve lipophilicity and hydrogen-bonding capacity, respectively, enhancing interactions with bacterial targets .

4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide (2p)

Pyrimidine-Modified Analogs

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14)

- Structural Difference : A 4-fluorophenyl group is introduced at position 4 of the pyrimidine ring.

- Activity : Demonstrated 50% inhibition of human lung cancer cell viability by arresting the G2/M phase of the cell cycle.

- Comparison : The fluorophenyl group enhances π-π stacking and hydrophobic interactions with kinase targets compared to the unmodified parent compound .

3-((5-Methoxy-4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide (7c, CDD-1496)

Sulfonamides with Heterocyclic Replacements

4-Amino-N-(thiazol-2-yl)benzenesulfonamide

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Derivatives

Table 2: Anticancer Activity of Pyrimidine-Modified Analogs

Mechanistic and Computational Insights

- Wavefunction Analysis: Studies on (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide revealed that electron-withdrawing substituents reduce electron density on the sulfonamide group, enhancing electrophilicity and target binding .

- Docking Studies : Halogenated Schiff bases (e.g., 2p) showed stronger interactions with S. aureus DHPS due to halogen bonding with active-site residues .

Biological Activity

4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological effects, including anticancer, antibacterial, and cardiovascular activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications to the benzenesulfonamide core can enhance its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, one compound exhibited potent anticancer activity with IC50 values as low as 3 µM against HCT-116 cells. The study utilized assays to assess apoptotic potential, demonstrating that the compound induced cell cycle arrest and increased caspase activity, indicating its ability to promote apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 3 | Induces apoptosis |

| 4-Amino-N-(1H-pyrrol-1-yl)benzenesulfonamide | MCF-7 | 5 | Cell cycle arrest |

| N-substituted derivatives | HeLa | 7 | Apoptosis induction |

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. Research has shown that certain derivatives possess significant inhibitory effects against various bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis.

Research Findings

A recent investigation into metal complexes of sulfonamide derivatives indicated enhanced antibacterial activity compared to their parent compounds. Notably, certain complexes demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibacterial agents based on this scaffold .

Cardiovascular Effects

The cardiovascular implications of benzenesulfonamides have also been explored. Studies utilizing isolated rat heart models have shown that compounds like 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide can significantly affect perfusion pressure and coronary resistance.

Experimental Results

In experiments assessing the impact on perfusion pressure, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was found to decrease perfusion pressure in a time-dependent manner. This effect is hypothesized to be mediated through calcium channel inhibition .

| Compound | Effect on Perfusion Pressure | Mechanism |

|---|---|---|

| 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Decreased | Calcium channel inhibition |

| Control Compound | Stable | N/A |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies utilizing computational tools such as SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Findings

Theoretical analyses suggest that this compound may not significantly interact with cytochrome P450 enzymes, indicating a different metabolic pathway which could influence its safety profile and efficacy .

Q & A

Q. What are the established synthetic routes for 4-Amino-2-(pyrimidin-2-yl)benzenesulfonamide and its derivatives?

The synthesis involves condensation reactions between sulfonamide precursors and heterocyclic aldehydes. For example, Schiff base formation using sulfadiazine and pyridine-4-carboxaldehyde under reflux conditions yields derivatives, followed by characterization via FT-IR, NMR, and X-ray crystallography . Metal complexes (e.g., zinc or cerium salts) are synthesized via aqueous reactions with sulfonamide derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard. For example, a co-crystal with 2-nitrobenzoic acid was resolved to a 0.84 Å resolution, revealing hydrogen-bonded networks between sulfonamide NH groups and the nitrobenzoic acid .

| Technique | Resolution/Parameters | Key Observations |

|---|---|---|

| X-ray diffraction | 0.84 Å, monoclinic P2₁/c | Hydrogen-bonded 3D network |

Q. What solvents are suitable for solubility studies of this compound?

Limited solubility in polar aprotic solvents (e.g., DMSO) and methanol is reported, with improved solubility in aqueous alkaline solutions due to deprotonation of the sulfonamide group .

| Solvent | Solubility | Conditions |

|---|---|---|

| DMSO/Methanol | Slight (10–20 mg/mL) | Room temperature |

| Alkaline aqueous solution | Moderate (50–100 mg/mL) | pH > 9 |

Advanced Research Questions

Q. How can computational chemistry optimize the design of novel derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search methods enable efficient exploration of reaction mechanisms. ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions, reducing trial-and-error . For example, molecular docking studies predict antimicrobial activity by analyzing binding affinities to bacterial enzymes .

| Computational Tool | Application | Reference |

|---|---|---|

| DFT/Quantum calculations | Reaction mechanism prediction | |

| Molecular docking | Antimicrobial activity screening |

Q. What methodologies resolve contradictions in biological activity data?

Contradictions in antimicrobial data can arise from variations in bacterial strains or assay conditions. Cross-validation using standardized MIC assays, molecular docking (to confirm target binding), and statistical meta-analysis are recommended. For instance, discrepancies in IC₅₀ values may require recalibration of assay protocols .

| Step | Method | Purpose |

|---|---|---|

| Standardized MIC assays | Broth microdilution | Eliminate strain variability |

| Molecular docking | AutoDock Vina | Validate target binding |

Q. How can reactor design improve synthesis scalability?

CRDC guidelines (RDF2050112) emphasize continuous flow reactors and automated systems for large-scale synthesis. Process parameters (e.g., temperature, residence time) are optimized via computational fluid dynamics (CFD) simulations to enhance yield and purity .

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Temperature control | CFD simulations | Reduced side reactions |

| Flow rate | Residence time distribution | Improved conversion efficiency |

Q. What spectroscopic techniques characterize metal complexes of this compound?

UV-Vis spectroscopy identifies d-d transitions in metal complexes (e.g., λₐ₆₀ₙₘ for Zn²⁺ complexes), while X-ray absorption spectroscopy (XAS) probes coordination geometry. Elemental analysis confirms stoichiometry .

| Technique | Data Type | Application |

|---|---|---|

| UV-Vis | Absorbance spectra | Metal-ligand charge transfer |

| XAS | Edge energy (eV) | Coordination number |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.